molecular formula C30H35OP B12886127 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol

3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol

Cat. No.: B12886127
M. Wt: 442.6 g/mol
InChI Key: SCENXKKMWKRELQ-UHFFFAOYSA-N
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Description

3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a dicyclohexylphosphanyl group, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Phenols and hydroquinones.

    Substitution: Halogenated phenols and nitrophenols.

Scientific Research Applications

3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition . The compound’s ability to donate and accept electrons makes it effective in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is unique due to the presence of the dicyclohexylphosphanyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in specialized applications.

Properties

Molecular Formula

C30H35OP

Molecular Weight

442.6 g/mol

IUPAC Name

3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol

InChI

InChI=1S/C30H35OP/c31-26-11-9-10-25(22-26)23-18-20-24(21-19-23)29-16-7-8-17-30(29)32(27-12-3-1-4-13-27)28-14-5-2-6-15-28/h7-11,16-22,27-28,31H,1-6,12-15H2

InChI Key

SCENXKKMWKRELQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C5=CC(=CC=C5)O

Origin of Product

United States

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